1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and carbohydrazide moieties
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the triazole ring: This step may involve the use of azide-alkyne cycloaddition reactions.
Attachment of the carbohydrazide group: This can be done through condensation reactions with hydrazine derivatives.
Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Condensation: The carbohydrazide group can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biochemistry: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industry: The compound may find applications in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide include other oxadiazole and triazole derivatives. These compounds may share some structural features but differ in their functional groups or substitution patterns, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its combination of multiple functional groups, which can confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C14H12I2N8O4 |
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Molecular Weight |
610.11 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-5-(methoxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H12I2N8O4/c1-27-5-9-10(19-23-24(9)13-12(17)21-28-22-13)14(26)20-18-4-6-2-7(15)3-8(16)11(6)25/h2-4,25H,5H2,1H3,(H2,17,21)(H,20,26)/b18-4+ |
InChI Key |
DLJOUQAVLSTDSJ-JJPRUIFNSA-N |
Isomeric SMILES |
COCC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
COCC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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